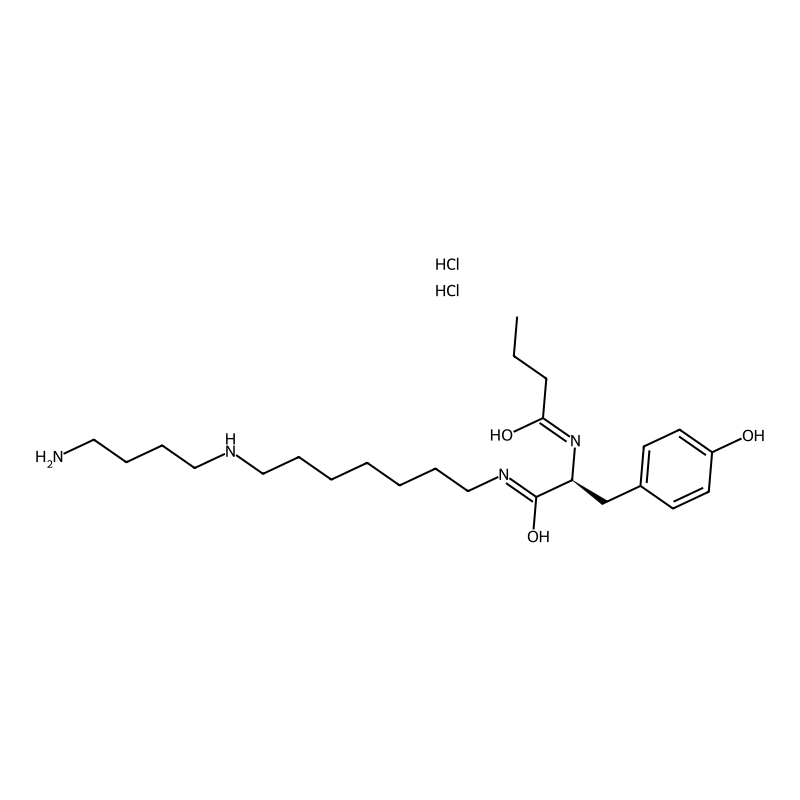Philanthotoxin 74

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Philanthotoxin 74 is a synthetic compound belonging to the class of polyamine toxins, known for its role as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system. Philanthotoxin 74 specifically targets various subtypes of these receptors, particularly GluA1 and GluA3, exhibiting non-selective antagonistic properties with high potency. The compound's chemical formula is C₂₄H₄₂N₄O₃·2HCl, and it has a molecular weight of approximately 507.54 g/mol .
Philanthotoxin 74 acts as a selective antagonist of AMPA receptors, particularly GluA1 and GluA3 homomers []. AMPA receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission. Philanthotoxin 74 binds to the receptor and prevents glutamate, the natural neurotransmitter, from activating it. This helps researchers understand the specific functions of GluA1 and GluA3 receptors by blocking their activity. However, some studies suggest Philanthotoxin 74 may not be as subtype-selective as previously thought.
Philanthotoxin 74 (PhTx-74) is a toxin found in the venom of certain wasps in the genus Philanthus. Scientific research focuses on PhTx-74's properties as an antagonist of AMPA receptors, a type of glutamate receptor in the nervous system [, ]. Understanding how PhTx-74 interacts with AMPA receptors can provide valuable insights into glutamatergic signaling and its role in various neurological functions.
Subtype Selectivity
Philanthotoxin 74 acts as a non-selective antagonist for homomeric GluA3 and GluA1 AMPA receptors [, ]. This means it binds and inhibits these specific subtypes of AMPA receptors, which are composed entirely of GluA3 or GluA1 subunits, respectively. Significantly, PhTx-74 exhibits greater potency (around 100-fold) for homomeric receptors compared to heteromeric receptors, which are formed by combinations of different AMPA receptor subunits (e.g., GluA1/2 or GluA2/3) [, ]. This subtype selectivity makes PhTx-74 a valuable tool for researchers investigating the distinct functions of different AMPA receptor subtypes.
Use-Dependent Inhibition
Another intriguing property of PhTx-74 is its use-dependent inhibition of AMPA receptors []. This means that the inhibitory effect of PhTx-74 is enhanced with repeated stimulation of the receptors. This characteristic allows researchers to probe the dynamic regulation of AMPA receptor activity and its role in processes like synaptic plasticity and learning and memory [].
Philanthotoxin 74 acts primarily as a competitive antagonist at the AMPA receptor sites. The compound's mechanism involves blocking the ion channel associated with these receptors, thereby inhibiting glutamate-mediated synaptic transmission. It exhibits varying inhibitory constants (IC50 values) across different receptor subtypes:
- GluA1: IC50 ≈ 263 nM
- GluA3: IC50 ≈ 296 nM
- GluA1/GluA2 and GluA2/GluA3: IC50 in the micromolar range (approximately 22 μM) indicating lower potency compared to homomeric receptors .
Philanthotoxin 74 has been shown to selectively inhibit certain AMPA receptor subtypes, particularly GluA1 and GluA3, while exhibiting less activity against heteromeric combinations like GluA1/GluA2 and GluA2/GluA3. This selectivity is significant for research into the neurobiological roles of these receptor subtypes, especially in understanding synaptic plasticity and excitotoxicity . The compound's ability to distinguish between receptor types makes it a valuable tool in neuropharmacology.
The synthesis of philanthotoxin 74 has been explored through various methods, including a sequential high-yielding large-scale solution method that allows for rapid production of analogues. The process typically involves the coupling of specific amine and acid components under controlled conditions to yield the final product with high purity . The dihydrochloride salt form is often used for stability and solubility in biological applications .
Philanthotoxin 74 is primarily utilized in research settings to study AMPA receptor function and its implications in neurological disorders. Its applications include:
- Investigating synaptic transmission mechanisms.
- Exploring potential therapeutic avenues for conditions like epilepsy and neurodegenerative diseases.
- Serving as a pharmacological tool for distinguishing between different AMPA receptor subtypes in experimental models .
Studies have demonstrated that philanthotoxin 74 interacts with AMPA receptors in a use-dependent manner. This means that its inhibitory effects can vary based on the receptor's activation state. For instance, it shows greater potency against homomeric receptors compared to heteromeric ones, which provides insights into how different receptor configurations can affect drug efficacy .
Philanthotoxin 74 shares structural and functional characteristics with several other compounds within the polyamine toxin family. Below are some similar compounds along with their distinguishing features:
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| Philanthotoxin 1 | C₁₉H₃₃N₃O₃ | Less selective than philanthotoxin 74 |
| Joro Spider Toxin | C₂₄H₄₅N₇O₇ | More potent against GluA2-containing receptors |
| Argiotoxin | C₂₂H₃₈N₄O₂ | Selectively targets certain AMPA receptor subtypes |
| Philanthotoxin 49 | C₂₂H₃₈N₄O₂ | Similar mechanism but different selectivity profile |
Philanthotoxin 74 is unique due to its specific selectivity for certain homomeric AMPA receptor subtypes while displaying lower activity against heteromeric forms, making it particularly useful for targeted studies in neuroscience .
Purity
Appearance
Storage
Dates
2: Jackson AC, Milstein AD, Soto D, Farrant M, Cull-Candy SG, Nicoll RA. Probing
3: Lanté F, Toledo-Salas JC, Ondrejcak T, Rowan MJ, Ulrich D. Removal of synaptic
4: Nilsen A, England PM. A subtype-selective, use-dependent inhibitor of native








